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Compound of Interest

Compound Name: Antifungal agent 17

Cat. No.: B12422649 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of AMP-17, a

novel antimicrobial peptide derived from Musca domestica (housefly), against the opportunistic

fungal pathogen Candida albicans. The document synthesizes key quantitative data, details

experimental methodologies, and visualizes the peptide's mechanisms of action, offering a

valuable resource for researchers in mycology and antifungal drug development.

Quantitative Assessment of Antifungal Activity
The in vitro efficacy of AMP-17 against Candida albicans has been demonstrated through

various quantitative assays, including the determination of Minimum Inhibitory Concentration

(MIC), Minimum Fungicidal Concentration (MFC), and its potent activity against biofilms.

Table 1: Antifungal Susceptibility of Planktonic Candida albicans to AMP-17

Parameter Strain
Concentration
(µg/mL)

Citation

MIC C. albicans SC5314 16 [1]

MIC C. albicans 20 [2][3]

MFC C. albicans 40 [2][3]
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Table 2: Anti-Biofilm Activity of AMP-17 against Candida albicans

Parameter Metric
Concentration
(µg/mL)

Citation

Biofilm Formation

Inhibition
57% suppression 32 [4]

80% suppression 64 [4]

86% suppression 128 [4]

Minimum Biofilm

Inhibitory

Concentration

MBIC₈₀ 64 [1][4]

Mature Biofilm

Eradication
86% removal 512 [1][4]

Minimum Biofilm

Eradication

Concentration

MBEC₈₀ 512 [1][4]

Experimental Protocols
This section details the methodologies employed in the cited studies to evaluate the in vitro

activity of AMP-17 against Candida albicans.

Determination of MIC and MFC
The antifungal susceptibility of planktonic C. albicans to AMP-17 was determined using the

broth microdilution method.[2][3]

Candida albicans Preparation:C. albicans cells were cultured in Sabouraud Dextrose Broth

(SDB). The initial cell density was adjusted to 1.0–5.0×10⁶ CFU/mL.[2]

Microdilution Assay: The assay was performed in 96-well plates. Two-fold serial dilutions of

AMP-17 were prepared in the growth medium.
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Incubation: The prepared C. albicans suspension was added to each well containing the

diluted AMP-17. The plates were incubated at 35°C for 24 hours.[5][6]

MIC Determination: The MIC was defined as the lowest concentration of AMP-17 that

resulted in an 80% or greater inhibition of visible fungal growth compared to the drug-free

control well.[5][6]

MFC Determination: To determine the MFC, an aliquot from the wells showing no visible

growth in the MIC assay was sub-cultured on SDB agar plates. The plates were incubated at

37°C. The MFC was defined as the lowest concentration of AMP-17 that resulted in no

fungal growth on the agar plates.[2][3]

Biofilm Inhibition and Eradication Assays
The anti-biofilm activity of AMP-17 was quantified using the 2,3-bis-(2-methoxy-4-nitro-5-

sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) reduction assay.[4]

Candida albicans Biofilm Formation: A suspension of C. albicans (10⁶ CFU/mL) in RPMI-

1640 medium supplemented with 10% fetal bovine serum was added to 96-well plates and

incubated at 37°C to allow for cell adhesion and biofilm formation.[4][5]

Biofilm Inhibition Assay: For the inhibition assay, various concentrations of AMP-17 were

added to the wells along with the C. albicans suspension at the beginning of the incubation

period (12 hours).[5]

Mature Biofilm Eradication Assay: To assess the effect on pre-formed biofilms, C. albicans

was allowed to form mature biofilms for 24 hours. Subsequently, the planktonic cells were

removed, and fresh medium containing different concentrations of AMP-17 was added,

followed by another incubation period.

Quantification with XTT: After treatment, the biofilms were washed with PBS. The metabolic

activity of the remaining biofilm was quantified by adding an XTT-menadione solution. The

colorimetric change, which correlates with cell viability, was measured using a microplate

reader.[4]

Gene Expression Analysis by qRT-PCR
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The effect of AMP-17 on the expression of genes related to cell wall and membrane synthesis

was investigated using quantitative real-time PCR (qRT-PCR).[2]

Candida albicans Treatment:C. albicans cells (1.0–5.0×10⁶ CFU/mL) were incubated with

AMP-17 at a concentration of 40 µg/mL in SDB medium at 37°C for 12 hours.[2]

RNA Extraction: Total RNA was extracted from the treated and untreated (control) C.

albicans cells using a Yeast RNAiso Kit.

cDNA Synthesis: The extracted RNA was reverse transcribed into cDNA using a PrimeScript

RT reagent Kit with gDNA Eraser.

qRT-PCR: The relative expression levels of target genes were quantified by qRT-PCR using

specific primers. The expression levels were normalized to a housekeeping gene.

Visualizing the Mechanism of Action
AMP-17 exerts its antifungal effect through a multi-targeted mechanism, primarily by disrupting

the cell envelope and modulating key signaling pathways.

Disruption of Cell Wall and Membrane Integrity
AMP-17 directly compromises the physical integrity of the C. albicans cell wall and membrane.

Morphological studies using scanning electron microscopy revealed that AMP-17 treatment

leads to cell aggregation, dissolution, and severe irregularities in shape.[2][7] The cell wall

integrity rate of AMP-17-treated cells was found to be only 21.7% compared to untreated cells.

[2][7] This physical damage is complemented by a disruption of the cell membrane, as

evidenced by changes in membrane dynamics and permeability.[2]
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Caption: Mechanism of AMP-17 induced cell envelope disruption in C. albicans.

Modulation of Gene Expression
AMP-17 significantly alters the expression of genes crucial for maintaining the integrity of the C.

albicans cell wall and membrane.[2] Treatment with AMP-17 leads to the upregulation of the

cell wall synthesis-related gene FKS2.[2] Conversely, genes involved in the biosynthesis of

ergosterol, a vital component of the fungal cell membrane, including ERG1, ERG5, ERG6, and

MET6, are significantly downregulated.[2]
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Caption: Effect of AMP-17 on cell wall and membrane-related gene expression.

Impact on Fungal Signaling and Virulence
AMP-17 has been shown to interfere with key signaling pathways in C. albicans that regulate

virulence factors such as biofilm formation and the yeast-to-hypha transition. RNA-sequencing

analysis revealed that the MAPK (Mitogen-Activated Protein Kinase) signaling pathway is

significantly affected during the biofilm-forming stage in the presence of AMP-17.[1][4]

Additionally, genes involved in cell adhesion and filamentous growth are altered.[4][8] This

suggests that AMP-17's anti-biofilm activity is, in part, due to the modulation of these regulatory

networks.
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Caption: AMP-17's influence on C. albicans signaling and virulence.

Synergistic Interactions
Recent studies have explored the synergistic potential of AMP-17 with conventional antifungal

agents. Checkerboard microdilution assays have demonstrated that AMP-17 acts

synergistically with fluconazole to inhibit C. albicans biofilm formation.[5][6] This synergistic

interaction suggests that AMP-17 could be a valuable candidate for combination therapies,

potentially reducing the required dosage of fluconazole and mitigating the development of

resistance.

Conclusion
The antimicrobial peptide AMP-17 exhibits potent in vitro activity against Candida albicans,

targeting both planktonic cells and biofilms. Its multifaceted mechanism of action, involving the

direct disruption of the cell envelope and the modulation of key genes and signaling pathways,
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underscores its potential as a novel antifungal agent. The synergistic activity of AMP-17 with

fluconazole further highlights its promise for future therapeutic applications. This technical

guide provides a foundational resource for further research and development of AMP-17 as a

next-generation antifungal therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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